molecular formula C19H22N2O2S B2649885 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-59-0

2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2649885
CAS No.: 477494-59-0
M. Wt: 342.46
InChI Key: KUFASKSUWUFGJH-UHFFFAOYSA-N
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Description

The compound “2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of thiophene . Thiophene derivatives have shown a wide variety of applications including in agrochemical and pharmaceutical fields .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Chemical Reactions Analysis

Thiophene-2-carboxamides were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of thiophene compounds has demonstrated promising antimicrobial properties. For instance, a study conducted by Azab et al. (2016) synthesized a series of macrocyclic tripeptides and tetracarboxamide derivatives that showed antimicrobial activity. The compounds were evaluated for their effectiveness against various microbes, suggesting their potential application in developing new antimicrobial agents Azab, E. M. Flefel, N. M. Sabry, & A. Amr, 2016.

Anticancer Activity

Several studies have focused on the synthesis and evaluation of thiophene derivatives for anticancer activity. El-Sherbeny, Abdel-Aziz, and Ahmed (2010) synthesized novel diarylsulfonylurea derivatives, including structures similar to the compound of interest, and tested their antitumor activity. The results indicated that some compounds exhibited broad-spectrum antitumor activity, highlighting the potential of thiophene derivatives in cancer therapy El-Sherbeny, A. Abdel-Aziz, & M. Ahmed, 2010.

Antifungal Activity

In computational studies, new antifungal tripeptides have been analyzed for their potential efficacy. Flores-Holguín, Frau, and Glossman-Mitnik (2019) conducted a study on five new antifungal tripeptides, demonstrating the application of computational peptidology and conceptual density functional theory in predicting the activity of such compounds Flores-Holguín, J. Frau, & D. Glossman-Mitnik, 2019.

Enzyme Inhibition

Research into the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been conducted. Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, and Tawab (2021) synthesized and characterized thiophene-2-carboxamide Schiff base derivatives, demonstrating their potential as dual inhibitors for AChE and BChE. These findings are significant for the development of treatments for diseases like Alzheimer's Kausar et al., 2021.

Molecular Docking and SAR Studies

Synthesis, structure-activity relationship (SAR), and molecular docking studies have been employed to understand the interaction of thiophene derivatives with biological targets. Gulipalli, Ravula, Bodige, Endoori, Cherukumalli, Chandra, and Seelam (2019) evaluated the anticancer activity of thiophene-2-carboxamide derivatives through in vitro cytotoxicity assays and molecular docking, providing insights into the compounds' mechanisms of action Gulipalli et al., 2019.

Mechanism of Action

While the specific mechanism of action for “2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is not mentioned in the available resources, it’s worth noting that some thiophene derivatives have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications including in agrochemical and pharmaceutical fields .

Future Directions

Thiophene derivatives have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications including in agrochemical and pharmaceutical fields . Therefore, the future directions for “2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” could involve further exploration of its potential applications in these fields.

Properties

IUPAC Name

2-(3-phenylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c20-18(23)17-14-9-5-2-6-10-15(14)24-19(17)21-16(22)12-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFASKSUWUFGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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